
Potassium indan-5-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium indan-5-sulphonate is an organic compound with the molecular formula C9H9KO3S. It is a potassium salt of indan-5-sulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and solubility in water, making it a valuable reagent in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium indan-5-sulphonate typically involves the sulfonation of indan. The process begins with the sulfonation of indan using concentrated sulfuric acid to produce indan-5-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Sulfonation of indan with concentrated sulfuric acid.
- Neutralization of the resulting indan-5-sulfonic acid with potassium hydroxide.
- Purification of the final product through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Potassium indan-5-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted indan compounds .
Scientific Research Applications
Potassium indan-5-sulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium indan-5-sulphonate involves its interaction with various molecular targets. In biochemical applications, it acts as a stabilizing agent by interacting with proteins and enzymes, thereby enhancing their stability and activity. The sulfonate group plays a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .
Comparison with Similar Compounds
Sodium indan-5-sulphonate: Similar in structure but with sodium as the counterion.
Potassium benzenesulfonate: Another sulfonate compound with a benzene ring instead of an indan ring.
Sodium p-toluenesulfonate: A sulfonate compound with a toluene ring
Uniqueness: Potassium indan-5-sulphonate is unique due to its indan ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the indan ring’s stability and reactivity are advantageous .
Properties
CAS No. |
50402-68-1 |
|---|---|
Molecular Formula |
C9H9KO3S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
potassium;2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O3S.K/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ZUQAFPQAUPXVOS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
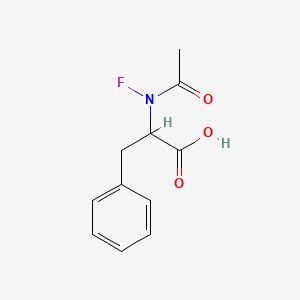

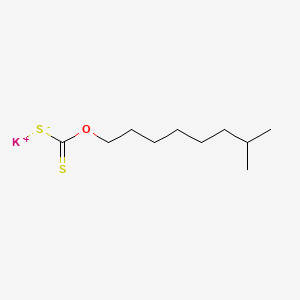
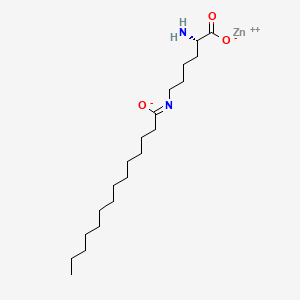
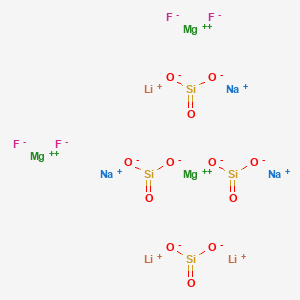
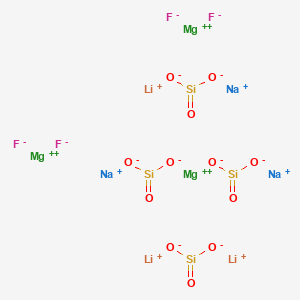
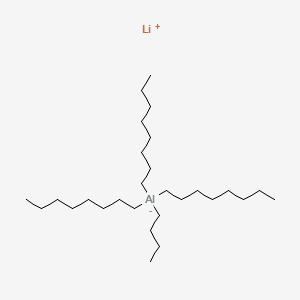
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
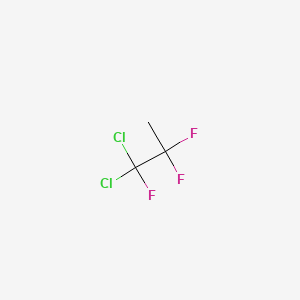
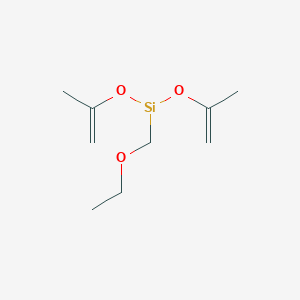
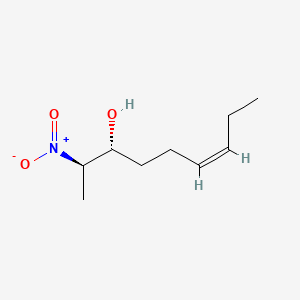
![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

